

An In-depth Technical Guide to 5-Bromo-2-isopropylpyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromo-2-isopropylpyridine

Cat. No.: B1286660

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of **5-Bromo-2-isopropylpyridine**, a key intermediate in the development of novel therapeutics. This document is intended for an audience with a technical background in organic chemistry and drug development.

Core Properties of 5-Bromo-2-isopropylpyridine

5-Bromo-2-isopropylpyridine is a substituted pyridine derivative that serves as a versatile building block in medicinal chemistry. Its molecular structure, featuring a bromine atom at the 5-position and an isopropyl group at the 2-position, offers multiple sites for synthetic modification, making it a valuable precursor for the synthesis of complex molecular architectures.

Physicochemical Data

The key quantitative properties of **5-Bromo-2-isopropylpyridine** are summarized in the table below. It is important to note that while some of these properties are experimentally determined, others are predicted based on computational models due to a lack of published experimental data.

Property	Value	Source
Molecular Formula	C ₈ H ₁₀ BrN	--INVALID-LINK--[1]
Molecular Weight	200.08 g/mol	--INVALID-LINK--[1]
CAS Number	1159820-58-2	--INVALID-LINK--[1]
Physical Form	Solid or semi-solid	--INVALID-LINK--[2]
Boiling Point	Predicted: 228.3 ± 20.0 °C	--INVALID-LINK--[3]
Density	Predicted: 1.383 ± 0.06 g/cm ³	--INVALID-LINK--[3]
Storage Conditions	Inert atmosphere, room temperature	--INVALID-LINK--[2]

Synthesis of 5-Bromo-2-isopropylpyridine

While a specific, peer-reviewed synthesis protocol for **5-Bromo-2-isopropylpyridine** is not readily available in the literature, a plausible and effective method can be adapted from the established synthesis of homologous 5-bromo-2-alkylpyridines. The following protocol is based on the bromination of 2-alkylpyridines.

Experimental Protocol: Synthesis via Bromination

This procedure describes the direct bromination of 2-isopropylpyridine.

Materials:

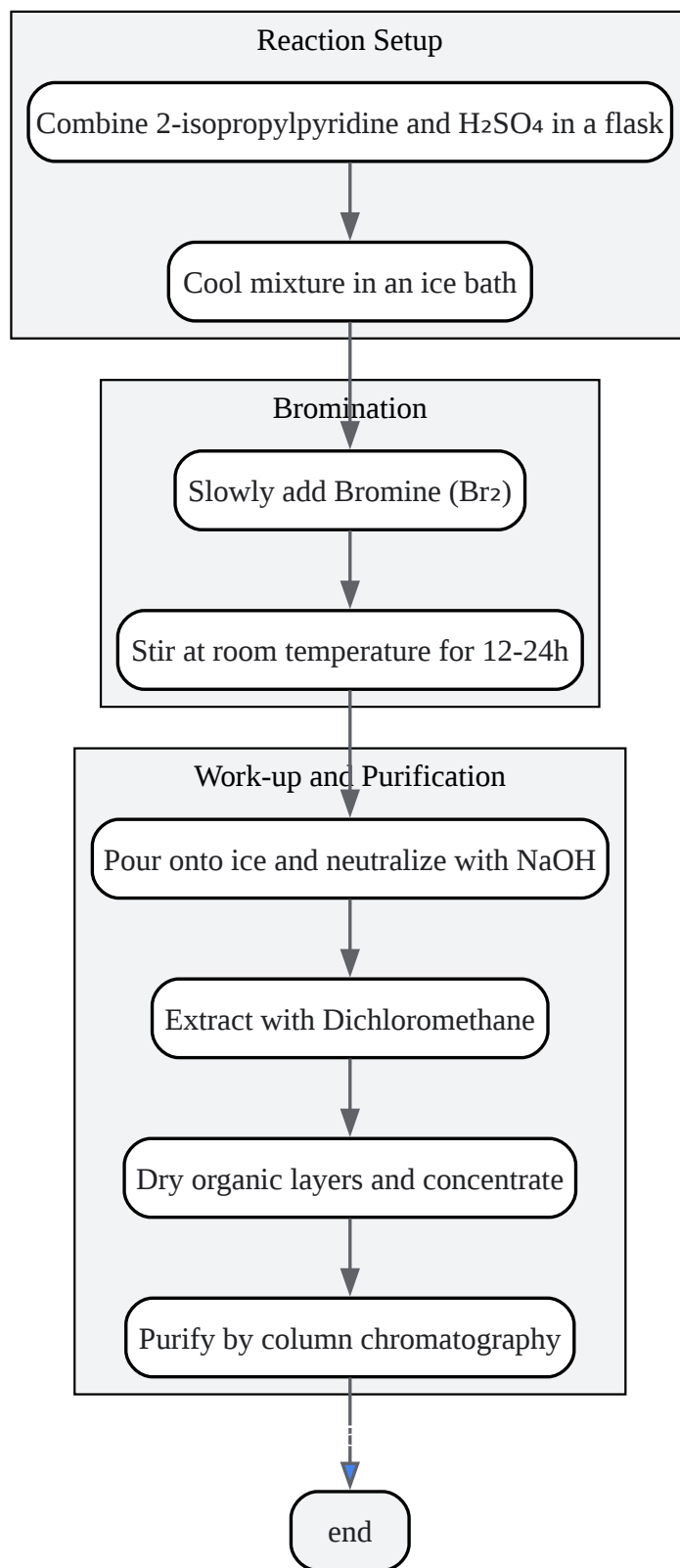
- 2-isopropylpyridine
- Bromine (Br₂)
- Sulfuric acid (H₂SO₄), concentrated
- Sodium hydroxide (NaOH), aqueous solution
- Dichloromethane (CH₂Cl₂)
- Anhydrous magnesium sulfate (MgSO₄)

- Round-bottom flask
- Dropping funnel
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-isopropylpyridine and concentrated sulfuric acid. Cool the mixture in an ice bath.
- **Bromination:** Slowly add bromine from the dropping funnel to the cooled, stirring mixture. Maintain the temperature below 10 °C during the addition.
- **Reaction:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
- **Work-up:** Carefully pour the reaction mixture over crushed ice. Neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is approximately 8-9.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
- **Drying and Concentration:** Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

- Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield pure **5-Bromo-2-isopropylpyridine**.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **5-Bromo-2-isopropylpyridine**.

Applications in Drug Development: The Suzuki-Miyaura Coupling Reaction

5-Bromo-2-isopropylpyridine is a valuable intermediate for creating carbon-carbon bonds in the synthesis of more complex molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this purpose, particularly in drug discovery for the synthesis of biaryl and heteroaryl compounds.^{[4][5]}

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of **5-Bromo-2-isopropylpyridine** with a generic arylboronic acid.

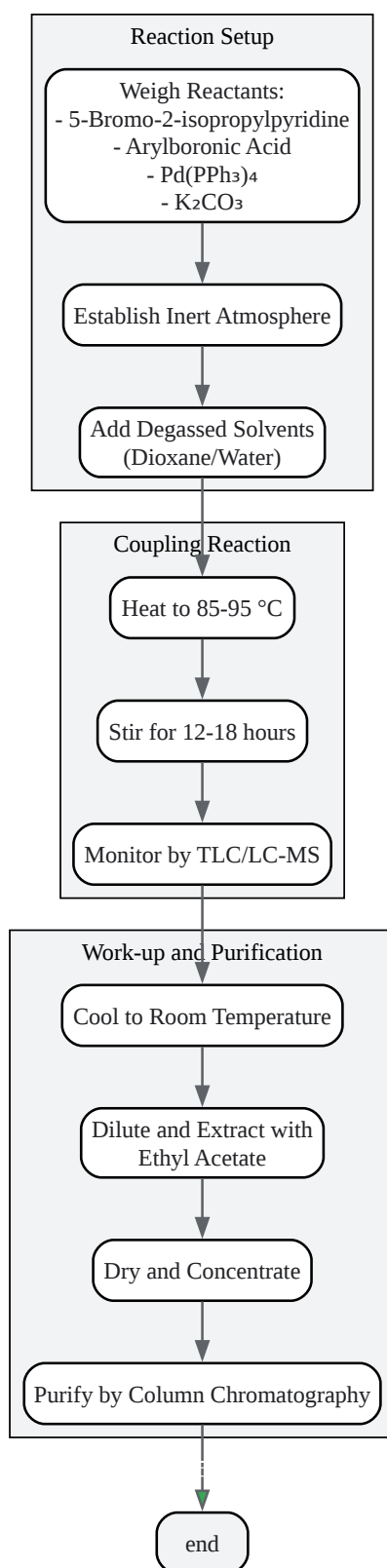
Materials:

- **5-Bromo-2-isopropylpyridine**
- Arylboronic acid (1.2 equivalents)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
- Potassium carbonate (K₂CO₃) (2.0 equivalents)
- 1,4-Dioxane
- Water
- Schlenk flask
- Magnetic stirrer
- Inert gas supply (Argon or Nitrogen)
- Heating mantle or oil bath

- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** In a Schlenk flask, combine **5-Bromo-2-isopropylpyridine** (1.0 mmol), the arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (2.0 mmol).
- **Inert Atmosphere:** Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
- **Solvent Addition:** Add degassed 1,4-dioxane (8 mL) and water (2 mL) to the flask via syringe.
- **Reaction:** Heat the mixture to 85-95 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then with brine (10 mL).
- **Drying and Concentration:** Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2-isopropylpyridine product.



[Click to download full resolution via product page](#)

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Conclusion

5-Bromo-2-isopropylpyridine is a key synthetic intermediate with significant potential in the field of drug discovery and development. Its utility is primarily derived from its capacity to undergo further functionalization, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The protocols and data presented in this guide provide a foundational resource for researchers working with this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Bromo-2-isopropylpyridine | 1159820-58-2 | JWB82058 [biosynth.com]
- 2. 2-Bromo-5-isopropylpyridine | 1142197-16-7 [sigmaaldrich.com]
- 3. 5-BROMO-2-ISOPROPOXYPYRIDINE Two Chongqing Chemdad Co. , Ltd [chemdad.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Bromo-2-isopropylpyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1286660#5-bromo-2-isopropylpyridine-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com